molecular formula C9H17N3 B14861514 2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine

2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine

Cat. No.: B14861514
M. Wt: 167.25 g/mol
InChI Key: RWKRVDHYEZOWAG-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tert-butyl group at the 4-position of the imidazole ring and an ethanamine group at the 2-position. Imidazole derivatives are known for their broad range of biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated imidazole derivatives .

Scientific Research Applications

2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, improving its bioavailability. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-2-yl)ethanamine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    2-(4-Methyl-1H-imidazol-2-yl)ethanamine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and stability.

    2-(4-Phenyl-1H-imidazol-2-yl)ethanamine:

Uniqueness

2-(4-Tert-butyl-1H-imidazol-2-YL)ethanamine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(5-tert-butyl-1H-imidazol-2-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

RWKRVDHYEZOWAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)CCN

Origin of Product

United States

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